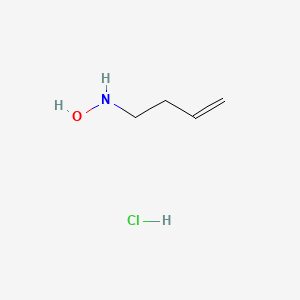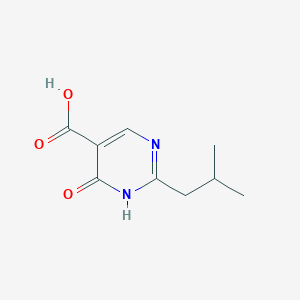
1,4-Oxazepane-6-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepane-6-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O3S It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of amino alcohols with sulfonyl chlorides, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid.
Industrial production methods often involve the use of polymer-supported synthesis techniques to enhance yield and purity. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluroacetic acid leads to the formation of the desired oxazepane derivative .
Analyse Chemischer Reaktionen
1,4-Oxazepane-6-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Oxazepane-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxazepane-6-sulfonamide hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane hydrochloride: A simpler derivative without the sulfonamide group.
1,4-Oxazepane-5-carboxylic acids: Compounds with carboxylic acid groups instead of sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a different heterocyclic structure .
The uniqueness of this compound lies in its specific combination of the oxazepane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H13ClN2O3S |
|---|---|
Molekulargewicht |
216.69 g/mol |
IUPAC-Name |
1,4-oxazepane-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
InChI-Schlüssel |
NUCGWEDORFSTFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(CN1)S(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)









